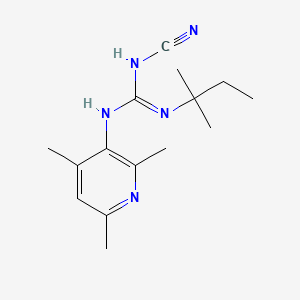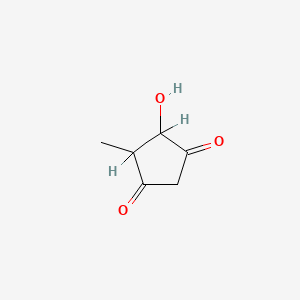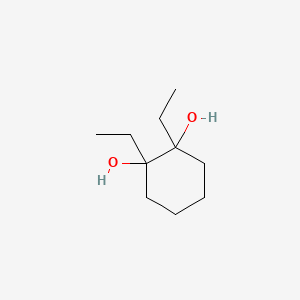
3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Attachment of the Propanol Backbone: The propanol backbone is introduced through nucleophilic substitution reactions, where the azetidine ring is reacted with a suitable propanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with a similar propanolamine structure but lacking the benzyl and azetidine groups.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another compound with a similar backbone but featuring an indole group instead of the benzylazetidine moiety.
Uniqueness
3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol is unique due to its combination of a benzyl group, an azetidine ring, and a propanolamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
3-amino-3-(1-benzylazetidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O/c14-13(6-7-16)12-9-15(10-12)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 |
InChIキー |
XQEDXOQECLOYJX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CC2=CC=CC=C2)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
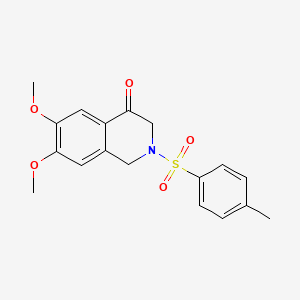


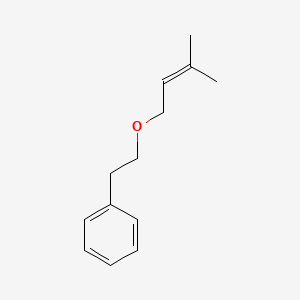
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
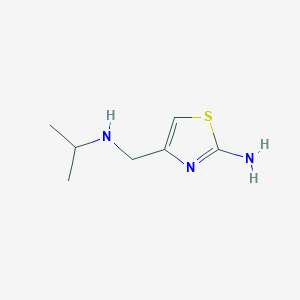
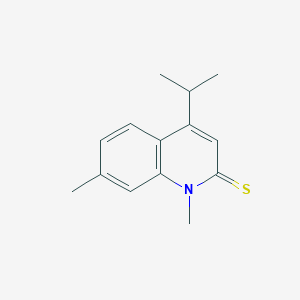
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
